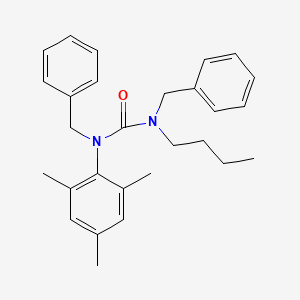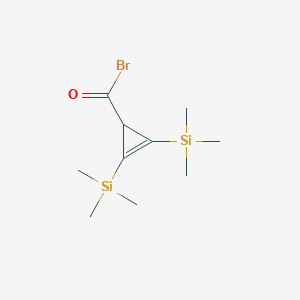
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide is a chemical compound known for its unique structure and reactivity. It contains 33 atoms, including 19 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, and 1 bromine atom
Preparation Methods
The synthesis of 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide typically involves the reaction of cyclopropene derivatives with trimethylsilyl groups under specific conditions. The reaction conditions often require the presence of a brominating agent to introduce the bromine atom into the molecule. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, the compound may act as an intermediate, facilitating the formation of desired products through its reactive sites.
Comparison with Similar Compounds
When compared to similar compounds, 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide stands out due to its unique combination of trimethylsilyl groups and a bromine atom. Similar compounds include:
1,3-Bis(trimethylsilyl)propyne: Another compound with trimethylsilyl groups but different reactivity and applications.
Cyclopropene derivatives: Compounds with similar ring structures but lacking the specific functional groups present in this compound.
Properties
CAS No. |
87883-32-7 |
|---|---|
Molecular Formula |
C10H19BrOSi2 |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
2,3-bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide |
InChI |
InChI=1S/C10H19BrOSi2/c1-13(2,3)8-7(10(11)12)9(8)14(4,5)6/h7H,1-6H3 |
InChI Key |
UBAYJVSDXULQGY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C1C(=O)Br)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


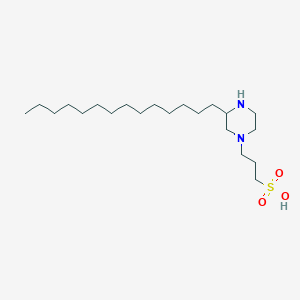
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
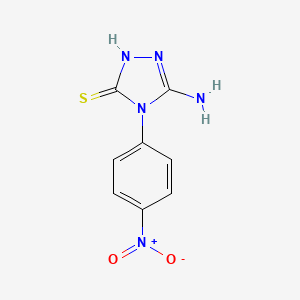
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
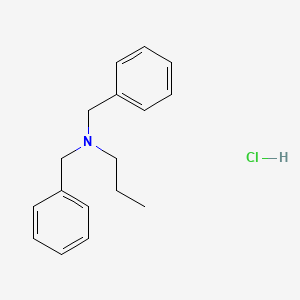
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
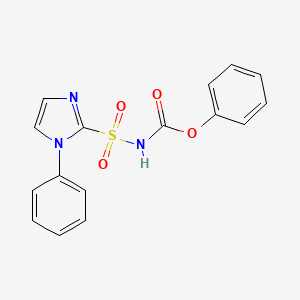
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)
